5-chloro-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Description
5-Chloro-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide is a pyridine-based compound featuring a chloro substituent at position 5, an oxo group at position 2, and a benzyl group substituted with a trifluoromethyl (CF₃) moiety at the 1-position.
Properties
IUPAC Name |
5-chloro-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O2/c21-15-10-17(18(27)25-16-7-2-1-3-8-16)19(28)26(12-15)11-13-5-4-6-14(9-13)20(22,23)24/h1-10,12H,11H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQZKCSMFRAGGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301117471 | |
| Record name | 5-Chloro-1,2-dihydro-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301117471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338977-52-9 | |
| Record name | 5-Chloro-1,2-dihydro-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338977-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1,2-dihydro-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301117471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the chloro and oxo groups are introduced through electrophilic substitution reactions.
Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate with an appropriate amine, such as aniline, under conditions that promote amide bond formation.
Phenyl and Trifluoromethylphenyl Substitution: The phenyl and trifluoromethylphenyl groups are introduced via Friedel-Crafts alkylation or acylation reactions, using catalysts like aluminum chloride (AlCl₃).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors, high-throughput screening for optimal reaction conditions, and employing catalysts that enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactive functional groups allow for further modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound and its derivatives are explored for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, depending on their specific modifications.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-chloro-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological system and the modifications of the compound.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations:
Chlorine Substitution : The chloro group at position 5 is conserved across analogs, suggesting its role in electronic modulation of the pyridine ring, which may affect binding to biological targets .
Aryl Variability : Substitutions like 2,4-difluorophenyl (CAS 338977-82-5) or 4-methoxyphenyl (CAS 338977-35-8) alter steric and electronic profiles, influencing solubility and target affinity .
Biological Activity
5-Chloro-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by a complex molecular structure, which includes:
- A pyridine ring
- A trifluoromethyl group
- A carboxamide functional group
The molecular formula is with a molecular weight of approximately 441.24 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the following areas:
Antithrombotic Activity
One notable study highlighted the compound's potential as an antithrombotic agent. It was identified as a direct inhibitor of Factor Xa (FXa), an essential enzyme in the coagulation cascade. The compound demonstrated significant potency in inhibiting FXa activity, making it a candidate for further development in anticoagulant therapies .
Anticancer Properties
In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, compounds with similar structural motifs have been reported to exhibit antiproliferative effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical for anticancer efficacy .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can suppress the activity of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. The IC50 values for COX inhibition were reported to be comparable to established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- The presence of the trifluoromethyl group significantly enhances potency against various targets, including serotonin uptake inhibition.
- Modifications on the phenyl moiety can lead to variations in biological activity, suggesting that specific substitutions may enhance selectivity and efficacy .
Case Studies and Experimental Findings
Several studies have investigated the biological activity of related compounds:
Q & A
Q. How can a multi-step synthetic route for this compound be designed, and what strategies optimize yields of key intermediates?
Methodological Answer: A rational synthesis begins with modular assembly of the pyridine-3-carboxamide core. For example:
Core Formation : Condense 5-chloro-2-oxopyridine-3-carboxylic acid with aniline via coupling reagents (e.g., EDCI/HOBt) to form the N-phenylamide .
Side-Chain Introduction : React the intermediate with 3-(trifluoromethyl)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to install the benzyl group at the 1-position .
Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to isolate the final product.
Q. Optimization Strategies :
-
Catalysis : Employ Pd-mediated cross-coupling for sterically hindered substitutions .
-
Yield Table :
Step Intermediate Yield (%) Purity (HPLC) 1 N-phenylamide 65–75 ≥95% 2 Benzylated product 50–60 ≥90%
Key Challenges : Competing side reactions (e.g., over-alkylation) require strict temperature control (0–5°C) .
Q. What spectroscopic and crystallographic methods confirm the compound’s structure and purity?
Methodological Answer :
- NMR Analysis :
- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation) resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles between aromatic rings, confirming steric interactions .
- HPLC-MS : Purity ≥98% (C18 column, acetonitrile/water + 0.1% TFA) with m/z [M+H]⁺ matching theoretical molecular weight .
Q. How can solubility and stability be evaluated under physiological conditions?
Methodological Answer :
-
Solubility : Use shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF media). Measure via UV-Vis spectroscopy .
-
Stability :
-
Data Example :
Condition Solubility (mg/mL) Half-life (h) PBS (pH 7.4) 0.12 48 FaSSIF 0.35 24
Advanced Research Questions
Q. How can molecular docking elucidate binding modes with target proteins (e.g., kinases)?
Methodological Answer :
- Target Selection : Prioritize kinases (e.g., JAK2, EGFR) based on structural homology to known carboxamide inhibitors .
- Docking Workflow :
- Prepare protein (PDB: 4R3P) by removing water and adding hydrogens.
- Generate ligand conformers (OpenBabel) and dock using AutoDock Vina with flexible side chains .
- Validate poses with MD simulations (GROMACS, 100 ns) to assess binding stability.
- Key Interactions :
- Trifluoromethyl group: Hydrophobic packing in the ATP-binding pocket.
- Amide oxygen: Hydrogen bonding with catalytic lysine residue .
Q. How can structure-activity relationship (SAR) studies balance potency and selectivity?
Methodological Answer :
-
Analog Synthesis : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups) and pyridone core (e.g., halogens) .
-
Assays :
- In vitro : IC₅₀ determination against target vs. off-target kinases (e.g., LCK, SRC).
- Selectivity Index : Ratio of IC₅₀ (off-target) to IC₅₀ (target).
-
SAR Findings :
Modification Target IC₅₀ (nM) Selectivity Index 3-CF₃ (Parent) 12 15 3-NO₂ 8 8 4-F 20 25
Q. What experimental approaches identify metabolic pathways and major metabolites?
Methodological Answer :
- In vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Analyze via LC-QTOF-MS for phase I (oxidation) and phase II (glucuronidation) metabolites .
- Isotope Tracing : Use ¹⁴C-labeled compound to track metabolic fate in urine/feces .
- Key Pathways :
- Oxidation : Hydroxylation at the benzyl methylene group.
- Cleavage : Amide hydrolysis to yield pyridine-3-carboxylic acid and aniline derivatives .
Q. How do polymorphic forms affect bioactivity and formulation stability?
Methodological Answer :
- Polymorph Screening : Recrystallize from ethanol, acetonitrile, and THF. Characterize forms via PXRD and DSC .
- Bioactivity : Compare dissolution rates and IC₅₀ values of Form I (needle crystals) vs. Form II (platelets).
- Stability : Accelerated aging (40°C/75% RH for 6 months) shows Form I remains stable, while Form II aggregates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
